
甲基 4-(2-氟乙氧基)苯甲酸酯
描述
科学研究应用
介晶性质
手性系列的合成和介晶性质:甲基 4-(2-氟乙氧基)苯甲酸酯衍生物,特别是双氟取代的苯甲酸酯衍生物,因其丰富的多介晶序列和反倾斜性质而受到研究。研究表明,短链成员表现出各种近晶相,而长链成员仅显示 TGB 和 SmC* 相。介晶性质使用多种技术进行分析,包括光学显微镜、DSC、X 射线衍射和电光研究。氟原子对这些介晶序列的影响一直是研究的重要领域 (Cruz 等人,2001)。
侧取代基对介晶性质的影响:类似地,已经研究了含有苯甲酸酯或氟取代苯甲酸酯中间相侧基的侧链液晶聚硅氧烷的合成。该研究重点关注间隔基长度和侧取代基如何影响这些聚合物的介晶性质。这项研究对于理解聚合物系统中中间相的形成至关重要 (Hsu 等人,1997)。
合成和结构分析
合成和晶体结构研究:甲基 4-(2-氟乙氧基)苯甲酸酯和相关化合物已使用 FTIR、NMR 光谱、质谱和 X 射线衍射等各种技术进行合成和结构分析。这些研究旨在了解这些化合物的分子结构和物理化学性质。密度泛函理论 (DFT) 也已被用于进一步研究它们的分子静电势和前沿分子轨道 (Huang 等人,2021)。
光聚合研究:已经对各种苯甲酸酯衍生物的光聚合进行了研究,包括 4-氟、4-三氟甲基等。这些研究对于理解这些化合物在光固化应用中的反应性至关重要,特别是在它们在薄膜和涂层应用中的潜在用途的背景下 (Avci 等人,1996)。
氟化化合物应用
- 用于生化研究的氟化类似物:甲基 4-(2-氟乙氧基)苯甲酸酯的氟化类似物在生化研究中的应用,尤其是在理解有机化学和生物化学中的转化过程方面,一直是一个重点领域。涉及使用氟化类似物的研究可以深入了解某些生化转化的机制 (Genthner 等人,1989)。
作用机制
Mode of Action
It is known that the compound contains a fluorine atom, which can form strong bonds with proteins and other biological molecules, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, such as those involved in bacterial cell division
Result of Action
The molecular and cellular effects of Methyl 4-(2-fluoroethoxy)benzoate’s action are currently unknown
属性
IUPAC Name |
methyl 4-(2-fluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIHNQWZAHXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132838-34-7 | |
| Record name | methyl 4-(2-fluoroethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)
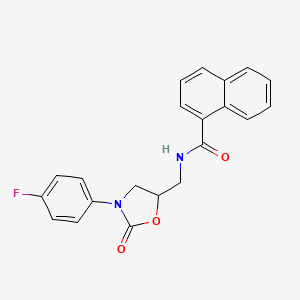
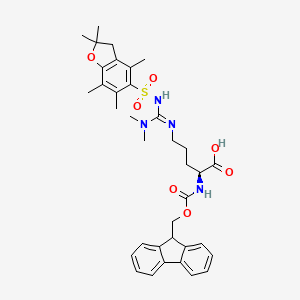

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

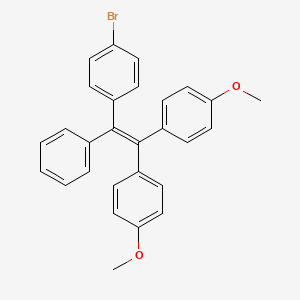
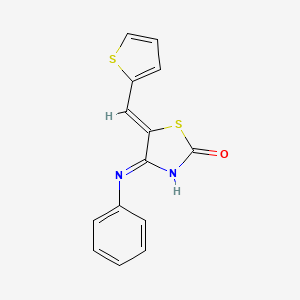

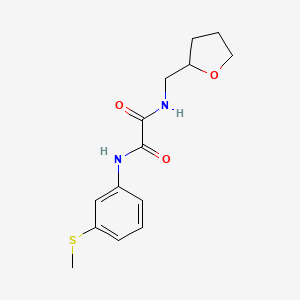
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
